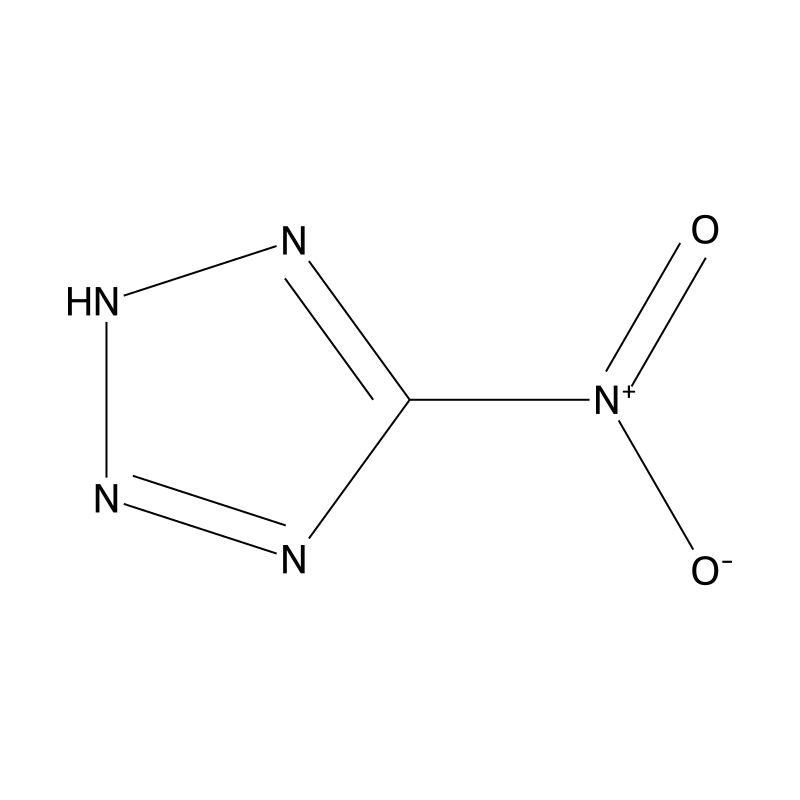5-nitro-2H-tetrazole

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
5-Nitro-2H-tetrazole is a nitrogen-rich heterocyclic compound that has gained considerable attention in various scientific fields due to its unique structural characteristics and energetic properties. The compound features a five-membered ring composed of four nitrogen atoms and one carbon atom, with a nitro group attached at the second position. This configuration not only enhances its stability but also contributes to its high energy content, making it a valuable candidate for applications in energetic materials, pharmaceuticals, and materials science .
- Oxidation: The nitro group can be further oxidized under strong oxidizing conditions, leading to the formation of higher oxidation state compounds.
- Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of catalysts like palladium or platinum.
- Substitution: The nitro group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups depending on the nucleophile used .
Common Reagents and Conditions- Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.
- Reduction: Hydrogen gas with a palladium or platinum catalyst.
- Substitution: Nucleophiles such as amines or thiols under basic conditions.
Research indicates that 5-nitro-2H-tetrazole exhibits biological activity by acting as an inhibitor of certain enzymes. It can bind to active sites of enzymes, thus blocking substrate access. Additionally, the nitro group may participate in redox reactions that generate reactive oxygen species, potentially leading to cellular damage. This dual mechanism suggests its potential use in therapeutic applications where modulation of enzyme activity is desired .
The synthesis of 5-nitro-2H-tetrazole can be achieved through several methods, with one common approach involving:
- Diazotization: 5-Amino-1H-tetrazole is treated with sodium nitrite and hydrochloric acid to form a diazonium salt.
- Sandmeyer Reaction: The diazonium salt is then reacted with copper(I) chloride to introduce the nitro group, yielding 5-nitro-2H-tetrazole.
This method can be optimized for industrial production, utilizing continuous flow reactors for higher yields and purity .
5-Nitro-2H-tetrazole has diverse applications across various fields:
- Energetic Materials: Its high nitrogen content makes it suitable for use in explosives and propellants.
- Pharmaceuticals: The compound's ability to inhibit enzymes positions it as a potential lead compound for drug development.
- Materials Science: Its unique properties are explored for applications in advanced materials and coatings .
Studies on the interactions of 5-nitro-2H-tetrazole reveal its potential as an energetic material due to its capacity for rapid decomposition and energy release upon initiation. It has been shown to initiate easily under low energy conditions (e.g., impact) while producing low pollution byproducts such as nitrogen gas and water. These characteristics are advantageous for applications requiring high performance with minimal environmental impact .
Similar Compounds: Comparison with Other Compounds
5-Nitro-2H-tetrazole can be compared with several similar compounds, highlighting its unique properties:
| Compound | Structural Differences | Notable Characteristics |
|---|---|---|
| 1-Methyl-5-nitrotetrazole | Methyl group at the first position | Different reactivity and stability |
| 2-Methyl-5-nitrotetrazole | Methyl group at the second position | Altered physical and chemical properties |
| 5-Amino-2H-tetrazole | Amino group instead of a nitro group | Precursor with different reactivity |
These comparisons illustrate that while these compounds share a similar tetrazole structure, their functional groups significantly influence their reactivity, stability, and potential applications .








